molecular formula C24H21BrN2O2 B5366449 N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No. B5366449
M. Wt: 449.3 g/mol
InChI Key: KOYCCGCJAXJLFM-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the inhibition of various cellular processes, including DNA synthesis and cell division. The compound has been shown to target specific proteins and enzymes involved in these processes, leading to the disruption of normal cellular function and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potent cytotoxic activity against cancer cells, the compound has also been shown to exhibit anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for the research and development of N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One of the major areas of research is in the development of new drugs for the treatment of cancer. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Other potential applications of the compound include the development of new drugs for the treatment of diabetes, Alzheimer's disease, and other inflammatory conditions. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on normal cells.

Synthesis Methods

The synthesis of N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction between 5-bromo-2-methoxybenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N'-(5-bromo-2-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2/c1-29-22-13-12-20(25)14-17(22)16-26-27-23(28)21-15-24(21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16,21H,15H2,1H3,(H,27,28)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCCGCJAXJLFM-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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